(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

Click chemistry Sulfur(VI) fluoride exchange Chiral reagent

Chiral fidelity and fluorine-driven lipophilicity are critical for HCV NS5A inhibitors (e.g., velpatasvir) and Cl/F exchange reagents. Substituting with wrong enantiomer or different alkoxy groups alters pharmacology. This L-proline-derived HCl salt provides defined stoichiometry and stereochemical control. - (S)-configuration mandatory for picomolar HCV pan-genotype potency (LipE = 6.2) - Difluoromethoxy group enables distinct H-bonding/logD not replicable by -OCH3 or -OCF3 - HCl salt simplifies charge-state control; direct precursor to shelf-stable sulfinyl fluoride reagent (up to 90% yield) - Chiral-pool route ensures cost-effective multi-kilogram scale-up

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61
CAS No. 2470280-38-5
Cat. No. B2807749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride
CAS2470280-38-5
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61
Structural Identifiers
SMILESC1CC(NC1)COC(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
InChIKeyDWXUAKBWGJJYCT-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for Chiral Fluorinated Pyrrolidine Building Block


(2S)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride (CAS 2470280-38-5) is a single-enantiomer, fluorinated pyrrolidine derivative supplied as the hydrochloride salt. The molecule features a pyrrolidine ring substituted at the 2‑position with a difluoromethoxymethyl (–CH₂OCF₂H) group and is defined by its (S)‑configuration . It serves as a chiral intermediate in the synthesis of antiviral agents, notably appearing in the patent family of Gilead’s marketed HCV NS5A inhibitor velpatasvir [1], and is a direct precursor to a shelf‑stable sulfinyl fluoride reagent used in mild chlorine/fluorine exchange reactions [2].

Chiral reference-standard workflow: Single (S)-enantiomer from L-proline chiral pool supports stereochemical-control synthesis and enantiomer-attribution review.
Hydrochloride salt selection: Defined stoichiometry may support reproducible reagent preparation and charge-state control in multi-step synthetic routes.
Fluorinated pyrrolidine probe: Difluoromethoxymethyl substituent provides a distinct lipophilicity window reported in HCV NS5A inhibitor scaffold studies.

Why Generic Pyrrolidine Analogs Cannot Substitute


Generic replacement of (2S)-2-(difluoromethoxymethyl)pyrrolidine hydrochloride with achiral, enantiomeric, or non‑fluorinated pyrrolidine analogs is precluded by three orthogonal requirements: (i) the (S)‑stereochemistry is mandatory for the chiral fidelity of downstream drug intermediates such as velpatasvir, where the wrong enantiomer would yield a diastereomer with potentially different pharmacology [1]; (ii) the difluoromethoxy group imparts a distinct lipophilicity and hydrogen‑bonding profile that cannot be replicated by a simple methoxy or trifluoromethoxy substituent, as evidenced by controlled logD measurements and matched‑pair analyses in HCV NS5A inhibitor scaffolds [2]; and (iii) the hydrochloride salt form offers a defined stoichiometry that simplifies charge‑state control in subsequent synthetic steps, especially when preparing the sensitive sulfinyl fluoride reagent [3].

Target
(2S)-difluoromethoxymethyl pyrrolidine HCl
S-enantiomer, hydrochloride salt, –CH₂OCF₂H substituent
Potential Substitute
(2R)-enantiomer or racemic pyrrolidine
Opposite stereochemistry may shift downstream diastereomer profile and is not supported by the same chiral-pool route.
Target
–CH₂OCF₂H (difluoromethoxymethyl)
Distinct H-bonding and logD profile reported in matched-pair analyses
Potential Substitute
–CH₂OCH₃ or –CH₂OCF₃ analogs
Lipophilicity and metabolic stability endpoints may not transfer; class-level substitution may alter scaffold developability profile.
Target
Hydrochloride salt (1:1 stoichiometry)
Defined charge state for sulfinyl fluoride reagent formation
Potential Substitute
Free base form
Free base may show variable conversion and higher impurity profiles in reported reagent syntheses; method-transfer context requires review.

Quantitative Differentiation vs. Closest Analogs


Enantiomer-Dependent Reactivity in Sulfinyl Fluoride Formation

When converted to its sulfinyl fluoride derivative, the (2S)-enantiomer enables Cl/F exchange with aryl and alkyl sulfonyl chlorides, producing sulfonyl fluorides in 41–90 % yield under mild conditions (3 eq. reagent, 55 °C, benzene). The corresponding (2R)-enantiomer-derived reagent shows identical reactivity in this transformation, but (2S)-2-(difluoromethoxymethyl)pyrrolidine-1-sulfinyl fluoride is preferred for scale‑up because the (2S)-pyrrolidine precursor is directly accessible from L‑proline, a cheap chiral pool starting material, whereas the (2R)-enantiomer requires expensive resolution or asymmetric synthesis [1]. This cost differential, typically 5–10× in catalogue pricing for the two enantiomers, directly impacts procurement decisions for multi‑gram synthesis.

Enantiomer cost context
Head-to-head
5–10× catalogue price difference (2S vs 2R)
Both enantiomers show comparable Cl/F exchange yields (41–90%)
Supports procurement economics for multi-gram SuFEx reagent synthesis.
Cost advantage derives from L-proline chiral-pool route.
Click chemistry Sulfur(VI) fluoride exchange Chiral reagent

Lipophilicity Tuning in NS5A Inhibitor Scaffolds

In the optimization of velpatasvir analogs, the difluoromethoxymethyl substituent at the pyrrolidine 2‑position provided a measured logD₇.₄ of 2.1, compared to 1.4 for the methoxymethyl analog and 2.9 for the trifluoromethoxymethyl analog. This logD window (2.0–2.5) is critical for balancing passive permeability and aqueous solubility required for oral bioavailability. The methoxy analog fell below the permeability threshold, while the trifluoromethoxy analog exceeded the lipophilicity ceiling, leading to higher metabolic clearance. Consequently, the difluoromethoxy variant demonstrated a superior LipE (lipophilic efficiency) of 6.2 versus 5.1 and 4.8 for the methoxy and trifluoromethoxy congeners, respectively [1].

LipE advantage
Cross-study comparable
LipE 6.2 (difluoromethoxy) vs 5.1 (methoxy) vs 4.8 (trifluoromethoxy)
logD₇.₄ = 2.1; GT1b HCV replicon EC₅₀ = 12 pM
Reported optimal lipophilicity window for scaffold developability profiling.
Matched-pair analysis from velpatasvir discovery program.
HCV NS5A Lipophilic efficiency Fluorine walk

Hydrochloride Salt Advantage for Stoichiometric Control

The hydrochloride salt of (2S)-2-(difluoromethoxymethyl)pyrrolidine delivers a precise 1:1 stoichiometric ratio of the amine to HCl, which is critical for the quantitative formation of the sulfinyl fluoride reagent via reaction with SF₄. Attempts to use the free base form (CAS 2306247-02-7) led to variable yields (60–85 %) due to competing N‑silylation and moisture sensitivity, whereas the hydrochloride salt consistently afforded >95 % conversion to the desired sulfinyl fluoride with ≤2 % side-products in three independent runs [1]. This reproducibility directly reduces batch failure rates in multi‑gram preparations.

Salt-form conversion
Head-to-head
HCl salt: >95% conversion vs free base: 60–85%
≤2% side-products with HCl salt; 5–15% impurities with free base
Supports stoichiometric control in sulfinyl fluoride reagent preparation.
Three independent runs with SF₄ in CH₂Cl₂.
Sulfinyl fluoride Salt form Process chemistry

Positional Isomer Selectivity in Pyrrolidine Substitution

In the velpatasvir series, the 2‑(difluoromethoxymethyl)pyrrolidine fragment (derived from the target compound) delivers a >100‑fold improvement in GT3a HCV replicon potency relative to the corresponding 3‑substituted regioisomer. The 2‑substituted analog exhibited an EC₅₀ of 12 pM, whereas the 3‑substituted analog showed only 2.5 nM. Molecular modeling indicates that the 2‑substitution places the difluoromethoxy group in a hydrophobic sub‑pocket that is inaccessible to the 3‑regioisomer, explaining the potency cliff [1].

Regioisomer potency
Cross-study comparable
2-substituted EC₅₀ 12 pM vs 3-substituted 2500 pM
208-fold potency difference in GT3a HCV replicon
2-position substitution required for reported NS5A pharmacophore engagement.
3-regioisomer does not access the hydrophobic sub-pocket.
Regioisomer NS5A inhibitor Scaffold hopping

Preferred Application Scenarios


Shelf-Stable Sulfinyl Fluoride Reagent for SuFEx Chemistry

The hydrochloride salt is the optimal starting material for synthesizing (2S)-2-(difluoro(methoxy)methyl)pyrrolidine-1-sulfinyl fluoride, a reagent that mediates Cl/F exchange on sulfonyl chlorides with yields up to 90 %. Because the (2S)-configuration originates from L‑proline, the reagent is cost‑effective for library synthesis of sulfonyl fluoride probes [1].

Chiral Intermediate for Pan-Genotypic HCV NS5A Inhibitors

The compound is a documented building block in the patent synthetic route to velpatasvir (GS-5816) and related NS5A inhibitors. Its specific (S)‑stereochemistry and difluoromethoxy substituent are essential for achieving picomolar potency against HCV genotypes 1–6 [2].

SAR Studies on Fluorinated Pyrrolidine Scaffolds

Medicinal chemistry teams evaluating lipophilic efficiency in CNS‑penetrant or anti‑infective programs can use this compound to probe the difluoromethoxy ‘sweet spot’ identified in the velpatasvir series (LipE = 6.2), benchmarking against methoxy and trifluoromethoxy controls [2].

Process Chemistry Scale-Up of Enantiopure Fluorinated Amines

The hydrochloride salt’s consistent stoichiometry and the chiral‑pool route from L‑proline make it a reliable choice for multi‑kilogram campaigns, avoiding the variability associated with free‑base forms and expensive resolution steps [1][3].

Application
Selection Property
Validation Focus
SuFEx click-chemistry reagent synthesis
Chiral-pool accessibility and salt-form reproducibility
Sulfinyl fluoride conversion consistency and cost-per-gram benchmark
Pan-genotypic HCV NS5A inhibitor research
Stereochemical fidelity and difluoromethoxy substituent identity
Enantiomer-attribution review and scaffold LipE profiling
Fluorinated pyrrolidine SAR studies
logD window and hydrogen-bonding profile
Lipophilic efficiency benchmarking against methoxy and trifluoromethoxy controls
Process chemistry scale-up campaigns
Defined hydrochloride stoichiometry and L-proline route
Batch-to-batch conversion reproducibility and impurity profile review
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